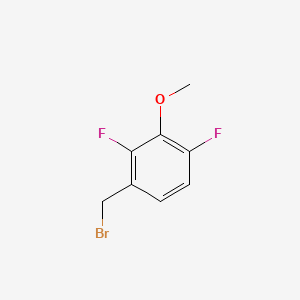

2,4-二氟-3-甲氧基苄溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Difluoro-3-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O. It has a molecular weight of 237.04 . The IUPAC name for this compound is 3-(bromomethyl)-2,6-difluorophenyl methyl ether . It is typically stored at ambient temperature and is a liquid in its physical form .

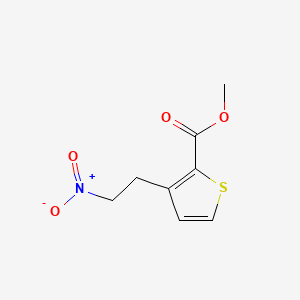

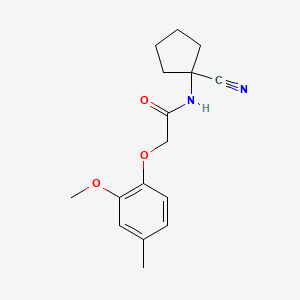

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-methoxybenzyl bromide can be represented by the SMILES stringFC(C(OC)=C(F)C=C1)=C1CBr . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 . Physical And Chemical Properties Analysis

2,4-Difluoro-3-methoxybenzyl bromide is a liquid at room temperature . It has a molecular weight of 237.04 . The compound’s empirical formula is C8H7BrF2O .科学研究应用

寡核糖核苷酸的合成和应用

4-甲氧基苄基,与2,4-二氟-3-甲氧基苄基溴化物密切相关,已被用于寡核糖核苷酸的合成。具体而言,它通过腺苷与4-甲氧基苄基溴化物的反应直接引入到2'-羟基,证明了通过磷酸三酯法合成寡核糖核苷酸的有效性。该方法证明了从寡核糖核苷酸中快速去除4-甲氧基苄基,从而可以有效合成和表征这些分子 (Takaku & Kamaike, 1982)。

离子液体的制备和表征

在季铵盐合成研究中,使用了4-甲氧基苄基溴化物,这是一种与2,4-二氟-3-甲氧基苄基溴化物结构相似的化合物。使用核磁共振和质谱等各种技术对这些化合物进行了表征。这项研究对开发具有特定热学和结构特性的新材料具有意义 (Kärnä, Lahtinen, & Valkonen, 2009)。

抗疟疾活性测试

合成了4-甲氧基苄基溴化物,其结构与2,4-二氟-3-甲氧基苄基溴化物相关,并测试了其衍生物的抗疟疾活性。发现该化合物对恶性疟原虫具有显着的活性,显示了其在疟疾治疗研究中的潜力 (Hadanu et al., 2010)。

正电子发射断层扫描放射性示踪剂中氟苄基溴化物的合成

在正电子发射断层扫描(PET)研究中,合成了类似于2,4-二氟-3-甲氧基苄基溴化物的氟化苄基溴化物,用作氟化α-氨基酸不对称合成的中间体。这突出了其在开发先进诊断工具中的重要性 (Zaitsev et al., 2002)。

在光动力疗法中的应用

已合成了与2,4-二氟-3-甲氧基苄基溴化物结构相似的化合物,用于光动力疗法,特别是在癌症治疗中。它们的特性,如高单线态氧量子产率,对于这种治疗方法的有效性至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

光化学苄基溴化

在有机合成中,已将4-甲氧基苄基溴化物等类似于2,4-二氟-3-甲氧基苄基溴化物的化合物用于光化学苄基溴化过程中。这项研究为制药行业的高效且可扩展的合成方法提供了见解 (Otake et al., 2019)。

材料科学中的结构特性

在材料科学中,已分析了与2,4-二氟-3-甲氧基苄基溴化物密切相关的甲氧基苄基溴化物的衍生物的结构特性。这项研究对于理解和开发具有特定特性和应用的新材料非常重要 (Pan et al., 2005)。

安全和危害

This compound is classified as a skin corrosive and eye irritant (H314) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . It’s also advised to use this compound in a well-ventilated area .

作用机制

Target of Action

2,4-Difluoro-3-methoxybenzyl bromide is a chemical compound used in proteomics research . .

Mode of Action

Benzyl bromides are generally known to be reactive species that can participate in various chemical reactions, such as the suzuki-miyaura coupling .

Biochemical Pathways

It’s worth noting that benzyl bromides can be involved in various organic synthesis reactions, including the suzuki-miyaura coupling, which is a type of carbon-carbon bond-forming reaction .

Result of Action

As a research chemical, its effects would largely depend on the specific experimental context in which it is used .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-3-methoxybenzyl bromide. For instance, it should be used in a well-ventilated area to avoid inhalation . Also, it’s important to avoid contact with the skin and eyes, as it can cause severe burns and eye damage .

生化分析

Biochemical Properties

2,4-Difluoro-3-methoxybenzyl bromide is involved in biochemical reactions such as free radical bromination and nucleophilic substitution

Cellular Effects

It is known that airway problems may arise from laryngeal edema and inhalation exposure .

Molecular Mechanism

It is known to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

属性

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDNJSHUSXGESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)

![1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B2839468.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)

![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)